Ramoplanin A2

Description

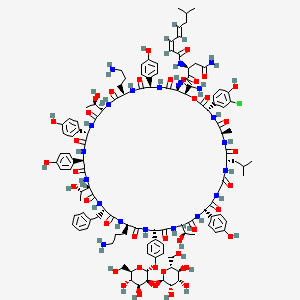

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H154ClN21O40/c1-54(2)17-11-9-14-22-82(153)127-77(50-81(123)152)107(166)141-93-99(101(124)160)180-117(176)92(66-33-44-78(151)72(120)49-66)140-102(161)56(5)126-105(164)75(47-55(3)4)128-83(154)51-125-108(167)87(61-23-34-67(147)35-24-61)136-111(170)86(59(8)146)134-113(172)89(65-31-42-71(43-32-65)177-119-100(97(158)95(156)80(53-143)179-119)181-118-98(159)96(157)94(155)79(52-142)178-118)135-104(163)73(20-15-45-121)129-106(165)76(48-60-18-12-10-13-19-60)131-109(168)84(57(6)144)133-114(173)90(63-27-38-69(149)39-28-63)138-115(174)91(64-29-40-70(150)41-30-64)137-110(169)85(58(7)145)132-103(162)74(21-16-46-122)130-112(171)88(139-116(93)175)62-25-36-68(148)37-26-62/h9-14,18-19,22-44,49,54-59,73-77,79-80,84-100,118-119,142-151,155-159H,15-17,20-21,45-48,50-53,121-122H2,1-8H3,(H2,123,152)(H2,124,160)(H,125,167)(H,126,164)(H,127,153)(H,128,154)(H,129,165)(H,130,171)(H,131,168)(H,132,162)(H,133,173)(H,134,172)(H,135,163)(H,136,170)(H,137,169)(H,138,174)(H,139,175)(H,140,161)(H,141,166)/b11-9+,22-14-/t56-,57+,58-,59-,73-,74-,75+,76+,77+,79-,80-,84+,85-,86-,87+,88-,89+,90-,91+,92+,93+,94-,95-,96+,97+,98+,99+,100+,118-,119+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHFKDNSAEOJX-WIFQYKSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H154ClN21O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81988-88-7 | |

| Record name | Ramoplanin A2 (main component) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081988887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMOPLANIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9BJ0BR28X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Conformational Analysis of Ramoplanin A2

Primary Amino Acid Sequence and Macrocyclic Architecture

Ramoplanin (B549286) A2 possesses a 49-membered macrocyclic core composed of 17 amino acids. pnas.orgnih.gov This large ring structure is formed by a lactone bond between the C-terminal 3-chloro-4-hydroxyphenylglycine (B10759658) (Chp) at residue 17 and the side-chain hydroxyl group of β-hydroxy-Asn at residue 2. pnas.orgfau.edu The peptide backbone is rich in both proteinogenic and non-proteinogenic amino acids, with a notable number of residues having the D-configuration. nih.govrsc.org Specifically, the sequence contains five proteinogenic amino acids: asparagine, phenylalanine, glycine, leucine, and alanine (B10760859). mdpi.com

The macrocyclic structure is essential for the antibiotic's function. Studies have shown that hydrolysis of the macrolactone bond leads to a linear peptide that is significantly less soluble and lacks antimicrobial activity. biorxiv.org The rigid, cup-like architecture of the macrocycle is a defining feature of Ramoplanin A2's conformation. fau.edu

Characterization of Non-Proteinogenic Amino Acid Residues

A significant portion of this compound's peptide core is composed of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. mdpi.comnih.gov These unusual residues play a critical role in the molecule's structure and function.

The non-proteinogenic amino acids found in this compound include:

4-hydroxyphenylglycine (Hpg): This amino acid appears multiple times within the peptide sequence. mdpi.comresearchgate.net

3-hydroxyasparagine (B232136) (3-OH-Asn): This residue is involved in the formation of the macrocyclic ring. mdpi.com

Ornithine (Orn): Two ornithine residues are present in the structure. mdpi.com

allo-Threonine (aThr): The sequence contains three allo-threonine residues. mdpi.com

3-chloro-4-hydroxyphenylglycine (Chp): This chlorinated residue is located at the C-terminus and participates in the lactone linkage. rsc.orgresearchgate.net

The presence of these non-proteinogenic amino acids, along with several D-amino acids, contributes to the unique three-dimensional structure of this compound and its resistance to degradation by proteases. nih.govrsc.org

Role of the N-Terminal Acyl Chain in this compound Variants

The ramoplanins are a family of closely related compounds, designated A1, A2, and A3, which differ primarily in the structure of the N-terminal acyl chain attached to the asparagine at position 1. pnas.orgfau.edu this compound is the most abundant of these variants. pnas.orgmdpi.com The acyl chain is an unsaturated fatty acid. researchgate.net While the peptide core and glycosylation pattern are identical among the A variants, the differences in the acyl chain length and branching have been noted. mdpi.com Despite these variations, the antibiotic activities of the A1, A2, and A3 forms are essentially identical. pnas.org It has been suggested that this lipid tail serves to anchor the antibiotic to the bacterial cell membrane, positioning it for its interaction with its target. nih.gov

Three-Dimensional Structure and Conformational Dynamics

The three-dimensional structure of this compound is complex and has been elucidated through various analytical techniques. The molecule adopts a well-defined conformation in solution, characterized by a U-shaped topology. nih.govrcsb.org

Solution-State NMR Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional structure of this compound in solution. nih.govacs.org Studies using multidimensional NMR methods in aqueous solution and in a 20% dimethyl sulfoxide (B87167) (DMSO) mixture have provided detailed insights into its conformation. pnas.orgnih.gov

These NMR studies revealed that the structure of this compound is characterized by two antiparallel β-strands. nih.govacs.org One strand is formed by residues 2-7, and the other by residues 10-14. nih.govrcsb.org These β-strands are connected by a reverse β-turn involving allo-threonine at position 8 and phenylalanine at position 9. nih.govrcsb.org The structure is further stabilized by six intramolecular hydrogen bonds between the β-strands. nih.govacs.org

X-ray Crystallography of this compound in Membrane-Mimetic Environments

To understand the structure of this compound in a more physiologically relevant context, X-ray crystallography studies have been conducted in membrane-mimetic environments. nih.govdrexel.eduosti.gov These studies have provided a high-resolution view of the antibiotic's structure when it is likely to be interacting with a bacterial membrane. pnas.org

In the presence of detergents that mimic the amphipathic nature of a cell membrane, this compound was found to form a highly amphipathic dimer. nih.govdrexel.eduosti.gov The crystal structure, determined at a resolution of 1.4 Å, revealed an intimate association between two this compound molecules. pnas.orgnih.govdrexel.edu This dimeric structure is thought to be important for how the antibiotic positions itself at the membrane and recognizes its target, Lipid II. nih.govdrexel.eduosti.gov The dimer interface involves residues 9-15, forming a four-stranded antiparallel β-sheet stabilized by six intermolecular hydrogen bonds. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ramoplanin A1 |

| Ramoplanin A3 |

| Ramoplanin A'1 |

| Ramoplanin A'2 |

| Ramoplanin A'3 |

| asparagine |

| phenylalanine |

| glycine |

| leucine |

| alanine |

| 4-hydroxyphenylglycine |

| 3-hydroxyasparagine |

| ornithine |

| allo-Threonine |

| 3-chloro-4-hydroxyphenylglycine |

| D-mannose |

| Lipid II |

| vancomycin (B549263) |

| enduracidin |

| ramoplanose |

| chersinamycin |

| citrulline |

| enduracididine |

| teicoplanin |

| mersacidin (B1577386) |

| actagardine |

| nisin |

| epidermin |

Dimerization and Membrane Positioning: Interfacial Interactions

The biological activity of this compound is intrinsically linked to its ability to form a dimeric structure, which is essential for its interaction with the bacterial cell membrane and sequestration of its target, Lipid II. drexel.edupnas.org The determination of the X-ray crystal structure of this compound at a resolution of 1.4 Å, using detergents as membrane mimetics, provided critical insights into its physiologically relevant state. drexel.edupnas.orgnih.gov

This high-resolution structure reveals that this compound forms an intimate, C2-symmetrical dimer. drexel.eduresearchgate.netresearchgate.net This dimer is highly amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces, which dictates its positioning at the interface between the extracellular environment and the bacterial membrane. drexel.edupnas.org The mutual orientation of the two monomeric units allows for the interaction of amino acid residues from Orn¹⁰ to Hpg¹³ and Leu¹⁵ to Phe⁹, creating a stable interface. researchgate.netnih.gov This interface is stabilized by the formation of six intermolecular hydrogen bonds, resulting in a four-stranded antiparallel β-sheet structure. researchgate.net This arrangement is crucial for creating a binding cleft hypothesized to sequester the Lipid II substrate. nih.gov

The amphipathic character of the dimer facilitates its anchoring to the bacterial membrane. pnas.org The hydrophobic face, which includes the cis,trans-8-methyloctadieneoyl lipid chain and the side chains of residues like Phe-9, Leu-15, and Ala-16, is oriented towards the lipidic core of the membrane. pnas.org Conversely, the hydrophilic face, featuring side chains from residues such as Orn-4, Thr-5, Hpg-6, Hpg-7, Hpg-11, Thr-12, and Hpg-13, remains exposed to the aqueous extracellular environment. pnas.org The di-mannose group attached to Hpg-11 is centrally located on this hydrophilic face. pnas.org This specific orientation at the membrane is a pre-formed conformation, suggesting that this compound does not require significant conformational changes upon membrane insertion or Lipid II binding, unlike antibiotics such as nisin and mersacidin. pnas.org The stable 2:1 stoichiometric complex it forms with Lipid II further supports the dimeric structure as the primary inhibitory species. researchgate.netnih.gov

The table below summarizes the distribution of amino acid side chains on the opposing faces of the this compound dimer, illustrating its distinct amphipathic nature. pnas.org

| Dimer Face | Associated Amino Acid Residues | Interfacial Position |

| Hydrophilic Face | Orn-4, Thr-5, Hpg-6, Hpg-7, Hpg-11, Thr-12, Hpg-13 | Asn-1, β-hydroxy-Asn-2, Thr-8, Orn-10 |

| Hydrophobic Face | 8-methyloctadieneoyl chain, Phe-9, Leu-15, Ala-16 |

Comparative Structural Analyses with Related Lipodepsipeptides

This compound belongs to a family of lipodepsipeptide antibiotics that share structural and, in some cases, functional similarities. Comparative analysis with these related compounds highlights conserved motifs and key structural differences.

Enduracidin : Produced by Streptomyces fungicidicus, enduracidin is also a cyclic lipodepsipeptide that inhibits cell wall synthesis. pnas.orgresearchgate.net Like Ramoplanin, its structure features two antiparallel β-sheets. researchgate.net However, there are significant differences. Enduracidin is not glycosylated. mdpi.com It also features different chlorination; Enduracidin contains two chlorine atoms on the Hpg¹³ residue, whereas this compound has a single chlorine on Chp¹⁷. mdpi.com The N-terminal lipid tails also differ between the two antibiotics. mdpi.com

Janiemycin : This compound is structurally related to enduracidin. pnas.org Initial analyses indicated it is a non-chlorinated analogue of enduracidin, setting it apart from both enduracidin and the monochlorinated this compound. mdpi.com

Lantibiotics (Mersacidin and Actagardine) : While functionally related to this compound in that they also target and sequester Lipid II, mersacidin and actagardine are structurally distinct. researchgate.netpnas.org They belong to the lantibiotic class of antibiotics and possess different peptide backbones and tertiary structures. researchgate.net Ramoplanin's conformation is characterized by a U-shaped topology stabilized by a hydrophobic core of aromatic side chains, a feature not shared by the more globular structures of mersacidin and actagardine. researchgate.netnih.gov This structural divergence explains why they recognize different regions of the Lipid II molecule and underscores the lack of clinical cross-resistance between these antibiotic classes. pnas.org

The following table provides a comparative overview of the key structural features of this compound and its related lipodepsipeptides.

| Feature | This compound | Ramoplanose | Enduracidin | Janiemycin |

| Macrocycle | 17 amino acids, 49-membered ring pnas.org | 17 amino acids, 49-membered ring fau.edu | 17 amino acids researchgate.netmdpi.com | Structurally related to Enduracidin mdpi.com |

| Glycosylation | Di-mannose at Hpg-11 pnas.org | Tri-mannose at Hpg-11 pnas.org | None mdpi.com | Not reported |

| Chlorination | Monochlorinated (Chp-17) acs.org | Monochlorinated (Chp-17) fau.edu | Dichlorinated (Hpg-13) mdpi.com | Non-chlorinated mdpi.com |

| Key Structural Motif | Antiparallel β-sheet, U-shaped topology acs.org | Antiparallel β-sheet, U-shaped topology fau.edu | Antiparallel β-sheet researchgate.net | Assumed similar to Enduracidin |

| Lipid Tail | (2Z,4E)-7-methyloctadienoic acid researchgate.net | Identical to Ramoplanin A1 mdpi.com | Varies (e.g., 10-methylundeca-2,4-dienoic acid) mdpi.com | Not specified |

Biosynthesis of Ramoplanin A2: Pathways and Genetic Basis

Nonribosomal Peptide Synthetase (NRPS) Systems

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. plos.orgnih.gov In the case of Ramoplanin (B549286) A2, these enzymes are responsible for sequentially linking 17 amino acids, many of which are non-proteinogenic, to form the core macrocyclic structure. plos.orgrsc.org

The genetic blueprint for Ramoplanin A2 biosynthesis is located on a contiguous 88-kb stretch of DNA within the genome of Actinoplanes sp. ATCC 33076. google.comresearchgate.net This biosynthetic gene cluster (BGC), often referred to as the ramo cluster, was identified and sequenced, revealing approximately 33 open reading frames (ORFs). google.com These genes code for the NRPS machinery, tailoring enzymes, precursor biosynthesis pathways, and potential transport proteins. google.commdpi.com The identification of this BGC was a critical step in understanding how the complex architecture of Ramoplanin is constructed. nih.gov Several key genes within this cluster have been characterized to elucidate their specific roles in the biosynthetic pathway. researchgate.netuninsubria.it

| Gene/ORF | Putative Function in this compound Biosynthesis |

| ramo12 (orf12) | Nonribosomal Peptide Synthetase (NRPS); Module 1 & 2 (Asn, β-OH-Asn) |

| ramo13 (orf13) | Nonribosomal Peptide Synthetase (NRPS); Modules 3-7 & 9 |

| ramo14 (orf14) | Nonribosomal Peptide Synthetase (NRPS); Modules 10-17, includes thioesterase (TE) domain for cyclization |

| ramo17 | Nonribosomal Peptide Synthetase (NRPS); Activates Thr for Module 8 (acts in trans) |

| ramo20 | Halogenase; responsible for chlorination of Hpg at position 17 |

| ramo29 | Mannosyltransferase; attaches mannose sugar to Hpg at position 11 |

| FAAL/ACP Genes | Fatty Acid Adenylate Ligase / Acyl Carrier Protein; activate and transfer the fatty acid chain |

| ACAD Genes | Acyl-CoA Dehydrogenases; introduce double bonds into the fatty acid chain |

This table presents a selection of key genes from the this compound BGC and their identified or proposed functions based on sequence homology and experimental evidence. google.commdpi.comfau.edubiorxiv.orgnih.govresearchgate.net

The NRPS system for this compound synthesis follows a collinear, assembly-line logic, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide. google.combiorxiv.org A minimal NRPS module consists of a Condensation (C) domain, an Adenylation (A) domain, and a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain. oup.com The A-domain selects and activates a specific amino acid, which is then tethered to the T-domain. The C-domain catalyzes peptide bond formation between amino acids on adjacent modules. fau.edu

The this compound assembly line is composed of three main NRPS proteins: Ramo12, Ramo13, and Ramo14. mdpi.comfau.edu This system exhibits several unusual features. The first NRPS, Ramo12, contains a single module that is proposed to act iteratively to incorporate the first two asparagine residues. google.comfau.edubiorxiv.org Furthermore, the system involves a standalone A-domain (Ramo17) that activates the threonine for the eighth position and presents it in trans to the corresponding module on Ramo13, which lacks its own A-domain for that position. fau.edu The assembly line proceeds sequentially until the full 17-residue peptide is formed, at which point a C-terminal Thioesterase (TE) domain on Ramo14 cleaves the peptide from the enzyme and catalyzes the macrocyclization via an ester bond. fau.edubiorxiv.org

| NRPS Protein | Module | Key Domains | Amino Acid Incorporated |

| Ramo12 | 1 | C-A-T | Asn (1) |

| 2 | C-A-T | β-OH-Asn (2) | |

| Ramo13 | 3 | C-A-T | D-Hpg (3) |

| 4 | C-A-T | D-Orn (4) | |

| 5 | C-A-T | D-aThr (5) | |

| 6 | C-A-T | Hpg (6) | |

| 7 | C-A-T | D-Hpg (7) | |

| 8 | C-T (activated in trans by Ramo17 A-domain) | D-aThr (8) | |

| 9 | C-A-T | Phe (9) | |

| Ramo14 | 10 | C-A-T | D-Orn (10) |

| 11 | C-A-T | Hpg (11) | |

| 12 | C-A-T | D-aThr (12) | |

| 13 | C-A-T | Hpg (13) | |

| 14 | C-A-T | Gly (14) | |

| 15 | C-A-T | Leu (15) | |

| 16 | C-A-T | Ala (16) | |

| 17 | C-A-T-TE | L-Chp (17) |

This table outlines the modular organization of the NRPS enzymes involved in assembling the this compound peptide core. The final module includes a Thioesterase (TE) domain for product release and cyclization. google.commdpi.comfau.edubiorxiv.org

Enzymatic Tailoring Modifications

After the peptide backbone is synthesized and cyclized by the NRPS machinery, it undergoes several crucial tailoring modifications. fau.edu These post-synthesis alterations are catalyzed by enzymes also encoded within the ramo BGC and are essential for the final structure and activity of this compound.

A defining feature of this compound is the disaccharide moiety attached to the peptide core. pnas.org This modification involves the attachment of two mannose sugars to the hydroxyl group of the 4-hydroxyphenylglycine (Hpg) residue at position 11. nih.govpnas.org Genetic studies have identified the gene ram29 within the BGC as encoding a mannosyltransferase. plos.orgnih.gov Inactivation of ram29 resulted in the production of the ramoplanin aglycone (the peptide core without any sugars), confirming its role in the glycosylation process. nih.govfrontiersin.org It is believed that Ramo29 is responsible for attaching the first mannose residue, while the identity of the glycosyltransferase responsible for adding the second mannose remains unknown. rsc.orgfrontiersin.org

This compound contains a single chlorine atom, which is incorporated into the 4-hydroxyphenylglycine (Hpg) residue at position 17, forming 3-chloro-4-hydroxyphenylglycine (B10759658) (Chp). rsc.orgpnas.org This halogenation step is performed by a dedicated tailoring enzyme. Sequence analysis of the BGC identified ram20 as a putative FAD-dependent halogenase. mdpi.com The function of this enzyme was confirmed through genetic engineering; deletion of the ram20 gene led to the production of a deschloro-ramoplanin derivative. plos.orgnih.gov This demonstrates that chlorination is a post-NRPS modification of the Hpg17 residue.

The N-terminus of this compound is acylated with an unsaturated fatty acid, which for the A2 variant is a 7-methyloctadi-2,4-enoic acid. mdpi.comfau.edu The biosynthesis of this lipid side chain involves enzymes that are not part of the main NRPS assembly line. The BGC lacks genes for de novo fatty acid synthesis, suggesting that a precursor like 7-methyl-octanoic acid is sourced from the cell's primary metabolism. biorxiv.org This fatty acid is then activated by a fatty acid adenylate-forming ligase (FAAL) and loaded onto a discrete acyl carrier protein (ACP), both of which are encoded within the ramo cluster. biorxiv.org The activated fatty acid is then transferred to the N-terminal asparagine residue of the peptide chain. fau.edu The introduction of the characteristic double bonds is believed to be catalyzed by acyl-CoA dehydrogenase (ACAD) enzymes, which are also encoded in the BGC. mdpi.comresearchgate.net

Macrocyclization Mechanisms

The biosynthesis of this compound culminates in a critical macrocyclization event that forms its characteristic 49-membered lipidated macrocyclic depsipeptide structure. mdpi.com This process transforms the linear oligopeptide precursor, assembled by non-ribosomal peptide synthetases (NRPSs), into its final, constrained conformation.

The cyclization occurs through the formation of an ester linkage. mdpi.com Specifically, the hydroxyl group of the 3-hydroxyasparagine (B232136) (3-OH-Asn) residue at the second position (AA2) of the peptide chain acts as a nucleophile, attacking the carboxyl group of the terminal amino acid at position 17 (AA17), which is a 3-chloro-4-hydroxyphenylglycine (Chp). mdpi.com

This reaction is catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module, Orf14. fau.edu The TE domain is responsible for cleaving the fully assembled peptidyl chain from its covalent attachment to the thiolation (T) domain of the NRPS. This cleavage is not a simple hydrolysis but a concomitant intramolecular cyclization, where the energy stored in the thioester bond drives the formation of the macrolactone, releasing the cyclic peptide from the synthetase machinery. fau.edu This mechanism ensures that the large, linear precursor is efficiently converted into the cyclic final product.

Chemoenzymatic and Genetic Engineering Approaches to Biosynthesis

The structural complexity of this compound makes total chemical synthesis challenging, prompting researchers to explore biosynthetic and semi-synthetic modifications. plos.orgnih.gov Combinatorial biosynthesis, which applies genetic engineering to alter natural product pathways, has emerged as a powerful tool for generating novel Ramoplanin analogs. plos.orgnih.gov These approaches, alongside chemoenzymatic methods, allow for targeted modifications to the Ramoplanin scaffold, facilitating the production of new derivatives and the study of structure-activity relationships. plos.orgnih.gov

Gene Inactivation and Mutagenesis for Analog Production

Genetic manipulation of the Ramoplanin biosynthetic gene cluster in the producing organism, Actinoplanes sp. ATCC33076, has successfully yielded novel analogs. By inactivating genes responsible for specific tailoring steps, researchers can produce modified versions of the parent compound. plos.org

A key study involved the targeted inactivation of two tailoring enzyme genes, ram29 and ram20. plos.orgnih.gov The gene ram29 encodes a glycosyltransferase responsible for attaching the mannose sugars to the peptide core. plos.orgresearchgate.net Its inactivation in the mutant strain A. CJS1001 resulted in the production of the ramoplanin aglycone, which lacks the disaccharide moiety. plos.orgnih.gov

Further engineering led to the creation of a double-knockout mutant, A. CSL1015, in which both ram29 and ram20, a gene responsible for the chlorination of the Hpg residue at position 17, were deleted. plos.orgnih.gov This mutant produced a new analog, deschlorothis compound aglycone. plos.org Analysis of these analogs revealed that the α-1,2-dimannosyl disaccharide at Hpg11 and the chlorination at Chp17 are not essential for antimicrobial activity, providing valuable precursor compounds for further semi-synthetic modifications. plos.org

| Mutant Strain | Inactivated Gene(s) | Enzyme Function | Resulting Analog Produced | Reference |

|---|---|---|---|---|

| A. CJS1001 | ram29 | Glycosyltransferase (mannosylation) | This compound aglycone | plos.org, nih.gov |

| A. CSL1015 | ram29 and ram20 | Glycosyltransferase and Halogenase (chlorination) | Deschlorothis compound aglycone | plos.org, nih.gov |

Heterologous Expression and Reconstitution of Biosynthetic Enzymes

The study of this compound biosynthesis has been advanced by expressing its biosynthetic genes in heterologous hosts. This approach allows for the isolation and functional characterization of individual enzymes away from the complex environment of the native producer. duke.edunih.gov

Researchers have successfully developed expression systems for the production of soluble, active enzymes from the ramoplanin gene cluster, which had previously been difficult to express and isolate. duke.edunih.gov This has been crucial for probing the specific function and substrate specificity of these proteins through biochemical assays. duke.edu

Furthermore, enzymes from the Ramoplanin pathway have been used to modify other related antibiotics. For instance, the ramoplanin mannosyltransferase, Ram29, was heterologously expressed in the producer of enduracidin, a similar lipodepsipeptide. This work highlighted that tailoring enzymes like glycosyltransferases could be used as tools to generate novel glycopeptides. mdpi.comrsc.org

The heterologous expression of regulatory genes has also been explored. The StrR-like pathway-specific regulatory gene ramo5 from the ramoplanin cluster was expressed in Actinoplanes teichomyceticus and Nonomuraea gerenzanensis, the producers of the glycopeptide antibiotics teicoplanin and A40926, respectively. nih.govnih.gov While in this instance the expression of ramo5 did not lead to an increase in antibiotic production by the hosts, the experiment demonstrated the potential for "cross-talk" between biosynthetic pathways and the utility of such regulators in activating silent gene clusters. nih.govnih.gov

| Expressed Gene(s) | Enzyme/Protein Function | Heterologous Host | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Various biosynthetic enzymes | Fatty acid synthesis, NRPS, etc. | E. coli | Successful production of soluble enzymes for in vitro functional analysis. | duke.edu, nih.gov |

| ram29 | Mannosyltransferase | Streptomyces fungicidicus (Enduracidin producer) | Engineered biosynthesis of a novel enduracidin glycopeptide. | mdpi.com, rsc.org |

| ramo5 | Pathway-specific transcriptional regulator | Actinoplanes teichomyceticus, Nonomuraea gerenzanensis | Investigate "cross-talk" between pathways and potential to boost production of other antibiotics. | nih.gov, nih.gov |

Molecular Mechanism of Action of Ramoplanin A2

Membrane Interaction and Depolarization Effects

Ultrastructural Morphological Alterations in Bacterial Cells

Studies utilizing transmission electron microscopy (TEM) have revealed significant ultrastructural morphological alterations in bacterial cells, such as Staphylococcus aureus, following exposure to Ramoplanin (B549286) A2. nih.govmdpi.comresearchgate.netresearchgate.netasm.org These dramatic changes to bacterial cell morphology include the observation of deformed septa, irregular thickening of the cell wall, and the appearance of mesosomes. researchgate.net Furthermore, membrane lysis leading to the leakage of cytosolic contents has been documented. researchgate.net The observed cytoplasmic membrane alterations may also impact cell wall integrity, manifesting as a "fuzzy" appearance of the cell walls. nih.gov

Mechanistic Distinction from Other Cell Wall Inhibitors

Ramoplanin A2's mechanism of action is distinct from other classes of cell wall inhibitors, which contributes to its effectiveness against antibiotic-resistant pathogens and the absence of observed cross-resistance. frontiersin.orgnih.gov

Distinction from Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin (B549263), a well-known glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding tightly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. pnas.orgnih.govmims.comfishersci.sesensus.orgresearchgate.net This binding specifically blocks the transpeptidase-catalyzed step, preventing the cross-linking of peptidoglycan chains. pnas.orgnih.gov In contrast, this compound acts at an earlier stage of peptidoglycan biosynthesis by sequestering Lipid I and Lipid II intermediates, thereby inhibiting the MurG and transglycosylase enzymes. pnas.orgnih.gov The binding epitopes on Lipid II recognized by this compound are largely non-overlapping with those recognized by glycopeptide antibiotics like vancomycin. pnas.org This fundamental difference in target site means that this compound works complementarily to vancomycin and does not exhibit cross-resistance. frontiersin.orgnih.gov Additionally, this compound demonstrates a bactericidal effect at concentrations near its minimum inhibitory concentration (MIC), whereas vancomycin is typically bacteriostatic at similar concentrations. nih.gov

Distinction from Beta-Lactam Antibiotics (e.g., Penicillin G): Beta-lactam antibiotics, such as Penicillin G (benzylpenicillin), function by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov PBPs are crucial enzymes involved in the cross-linkage of peptidoglycan chains, which is essential for the structural integrity and rigidity of the bacterial cell wall. nih.gov The inactivation of PBPs by beta-lactams disrupts cell wall synthesis, ultimately leading to bacterial cell lysis. nih.gov this compound's mechanism of sequestering lipid intermediates is entirely different from the PBP inhibition characteristic of beta-lactam antibiotics.

Relationship to Other Lipid II Targeting Antibiotics: While this compound's mechanism of Lipid II sequestration is unique among broad classes of antibiotics, it shares functional similarities with other Lipid II-binding antimicrobial agents. Structurally, this compound is related to the lipodepsipeptide antibiotics janiemycin and enduracidin. nih.govfau.edu Functionally, it is related to certain lantibiotics, including mersacidin (B1577386), actagardine, nisin, and epidermin, which also target and sequester Lipid II. nih.govfau.edu However, even within this group, there can be nuanced differences in their precise interactions with Lipid II or additional mechanisms, such as pore formation by nisin. fau.edu

Structure Activity Relationship Sar Studies and Rational Design of Ramoplanin A2 Analogues

Identification of Essential Structural Features for Biological Activity

Several key structural elements of Ramoplanin (B549286) A2 have been identified as critical for its antimicrobial activity and its ability to bind to Lipid II. These include specific amino acid residues, the macrocyclic ring conformation, and the N-terminal acylation. biorxiv.orgfau.eduresearchgate.netresearchgate.netresearchgate.netnih.gov

Alanine (B10760859) scanning and directed mutagenesis studies have been instrumental in pinpointing individual amino acid residues vital for Ramoplanin A2's activity. One of the most critical residues identified is D-Ornithine at position 10 (D-Orn¹⁰). pnas.orgnih.govrsc.orgacs.org Its mutation to alanine has been shown to result in a significant reduction in antimicrobial activity, with some studies reporting over a 500-fold decrease in minimum inhibitory concentration (MIC). nih.govacs.org This is consistent with its proposed role in binding to the pyrophosphate moiety of Lipid II. nih.govnih.gov

Other important residues include Hydroxyphenylglycine at position 3 (Hpg³), Hydroxyphenylglycine at position 7 (Hpg⁷), and Ornithine at position 4 (Orn⁴), listed in decreasing order of importance. pnas.org These residues, particularly those between positions 3 and 10, are implicated in interacting with the MurNAc carbohydrate and pyrophosphate moieties of Lipid II. pnas.org While D-Orn¹⁰ is highly critical, Orn⁴ was found to be less important, suggesting a less critical role in direct Lipid II binding. acs.org

Studies on the [Dap²]ramoplanin aglycon, a stable analogue, further confirmed the significance of D-Orn¹⁰. acs.org The table below summarizes the impact of alanine substitutions on antimicrobial activity.

Table 1: Impact of Alanine Substitutions on Ramoplanin Activity (Illustrative Data)

| Residue Substituted | Change in MIC (Fold Reduction) | Proposed Role/Observation | Source |

| D-Orn¹⁰ | >500-fold | Lipid II pyrophosphate binding | nih.govacs.org |

| Hpg³ | Significant | Lipid II interaction | pnas.org |

| Hpg⁷ | Significant | Lipid II interaction | pnas.org |

| Orn⁴ | Less significant than Orn¹⁰ | Less critical for direct Lipid II binding | pnas.orgacs.org |

| Hpg¹¹ | 35-fold | Dimerization domain | nih.gov |

| D-aThr¹² | 10-fold | Dimerization domain | nih.gov |

| Hpg¹³ | 20-fold | Dimerization domain | nih.gov |

Modifications that affect the macrocyclic ring size can significantly impact activity. For instance, replacing L-β-OH-Asn² with L-2,4-diaminobutyric acid (L-Dab), which expands the ring to 50 members, resulted in a loss of antimicrobial activity, despite not affecting Lipid II binding. nih.govresearchgate.net This suggests that while Lipid II binding might be preserved, the altered conformation due to increased ring size could lead to aggregation or other unfavorable interactions that abolish activity. nih.gov In contrast, replacing L-β-OH-Asn² with L-2,3-diaminopropionic acid (L-Dap), which maintains the 49-membered ring, preserved antimicrobial activity comparable to this compound. rsc.orgnih.govresearchgate.net

While essential for membrane localization, the specific nature of the fatty acid chain can be modified. researchgate.netasm.org Studies have shown that while the lipid side chain is critical for antimicrobial activity (with 200-800 fold reductions observed upon its removal), it does not significantly impact direct Lipid II binding. nih.gov This indicates that the lipid moiety primarily functions in localizing the antibiotic to the bacterial membrane, where it can then interact with its target. nih.gov

Semi-synthetic and Total Synthesis Approaches to this compound Analogues

Given the complexity of this compound, both semi-synthetic and total synthesis approaches have been employed to generate analogues for SAR studies and to develop compounds with improved pharmacological profiles. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov Total synthesis has provided late-stage access to various ramoplanin forms and aglycone analogues. nih.gov

Chemical modification of the fatty acid side chain has been a significant strategy for developing this compound analogues, primarily to improve its local tolerability for systemic administration. researchgate.netasm.org The original di-unsaturated fatty acid chain of this compound can be selectively removed and replaced with various carboxylic acids. researchgate.netasm.orgnih.gov

One notable example involves replacing the di-unsaturated fatty acid with a 2-methyl-phenylacetic acid residue. This modification led to a significant reduction in hemolytic activity while largely retaining the antibacterial spectrum and potency of the parent compound. researchgate.netasm.org This demonstrates that the specific structure of the lipid moiety can be altered to improve drug properties without compromising antimicrobial efficacy. researchgate.net

Furthermore, genetic engineering approaches have been explored to produce ramoplanin analogues with altered fatty acid side chains. For instance, inactivating an acyl-CoA ligase gene in the producing Actinoplanes strain and introducing a heterologous gene from an enduracidin producer (Streptomyces fungicidicus) resulted in the production of ramoplanin analogues with longer alkyl chains, which maintained potent antimicrobial activity. nih.gov

The aglycone of this compound, which refers to the molecule without its sugar moieties, has been a target for synthetic modifications. biorxiv.orgnih.govnih.govnih.gov Studies have shown that the α-1,2-dimannosyl disaccharide at Hpg¹¹ is not essential for its antimicrobial activity. plos.orgnih.gov This finding allows for the synthesis of aglycone derivatives, which can serve as new precursor compounds for further semi-synthetic modifications. plos.orgnih.gov

Total synthesis of the ramoplanin aglycone was first achieved by the Boger group in 2003. rsc.orgmdpi.com Subsequent efforts have focused on creating more stable and synthetically accessible analogues. For example, replacing the labile ester linkage between β-OH-Asn² and Chp¹⁷ with a more stable amide bond, by substituting β-OH-Asn² with L-2,3-diaminopropionic acid (L-Dap) or L-2,4-diaminobutyric acid (L-Dab), has been explored. nih.govresearchgate.netnih.gov While the L-Dap² analogue maintained activity, the L-Dab² analogue, which results in a ring expansion, showed a loss of activity, highlighting the importance of macrocyclic integrity. nih.govresearchgate.net These aglycone derivatives, particularly the L-Dap² analogue, have been used for comprehensive alanine scanning studies to further delineate the importance of each amino acid residue. rsc.orgacs.org

Table 2: Antimicrobial Activity of this compound and Aglycone Derivatives (Illustrative MICs in µg/mL)

| Compound | MSSA (ATCC 25923) | MRSA (ATCC 43300) | E. faecalis (ATCC 29212) | VRE (ATCC 51299) | Source |

| This compound | 0.25 | 0.5 | 0.5 | 0.5 | plos.org |

| This compound Aglycone | 0.25 | 0.5 | 0.5 | 0.5 | plos.org |

| Deschlorothis compound Aglycone | 0.25 | 0.5 | 0.5 | 0.5 | plos.org |

| [L-Dap²]Ramoplanin Aglycon | Comparable to RA2 | Comparable to RA2 | Comparable to RA2 | Comparable to RA2 | acs.org |

| [L-Dab²]Ramoplanin Aglycon | Devoid of activity | Devoid of activity | Devoid of activity | Devoid of activity | nih.govresearchgate.net |

Exploring Functional Group Replacements and Linkage Modifications

Modifications to the this compound structure have provided significant insights into the roles of various functional groups and linkages in its antimicrobial action.

N-Terminal Acyl Chain Modifications Ramoplanin exists as a complex of closely related congeners, with this compound being the most abundant form (72–86%) mdpi.comfau.edu. The primary structural variation among Ramoplanin A1, A2, and A3 lies in the length and composition of their N-terminal acyl chains mdpi.comfau.edu. Despite these differences, all three forms exhibit nearly identical antimicrobial activity fau.edu. For instance, this compound possesses a 7-methyl-octadi-2,4-enoic acid N-acyl group fau.edu. Research indicates that the presence of double bonds in the fatty acid chain is not critical for activity, as hydrogenation of the this compound fatty acid chain did not lead to a significant reduction in antimicrobial efficacy researchgate.net. However, the lipid substituent itself is crucial for membrane targeting. Replacing the lipid moiety with an acetyl group resulted in a decrease in antimicrobial potency (increased MIC values) without affecting the in vitro inhibition of transglycosylase, underscoring the importance of the lipid chain for interaction with the bacterial membrane nih.gov.

Glycosidic Group Modifications this compound features an α-1,2-dimannosyl group attached via an α-glycosidic linkage to the phenol (B47542) of amino acid 11 (Hpg11) nih.gov. Studies involving the deletion of tailoring enzyme genes in biosynthesis have shown that this α-1,2-dimannosyl disaccharide at Hpg11 is not essential for the antimicrobial activity of ramoplanin nih.gov. Furthermore, additional ramoplanin factors, designated A'1, A'2, and A'3, have been identified, which differ from the A1, A2, and A3 components by lacking one mannose unit from the glycosidic group fau.edu. Notably, Factor A'2 has demonstrated better antibacterial activity against some bacterial strains compared to A2 fau.edu.

Chlorination at Chp17 Ramoplanin contains a monochlorinated hydroxyphenylglycine at position 17 (Chp17) nih.gov. Investigations into the role of this halogenation have revealed that chlorination at Chp17 is not essential for antimicrobial activity. Deschlorothis compound aglycone, an analogue lacking this chlorine atom, exhibited similar activity to native this compound nih.gov. This finding suggests that the chlorine atom does not play a direct, indispensable role in the compound's core antimicrobial mechanism.

Amino Acid Residue Modifications Systematic alanine scanning studies on a [Dap2]-ramoplanin A2 aglycon scaffold, where individual amino acids were replaced with alanine, have pinpointed residues crucial for antimicrobial activity and Lipid II binding biorxiv.org. The results from such studies are summarized below:

| Position of Alanine Substitution | Change in MIC (fold increase vs. parent) | Functional Importance |

| D-Hpg3 | 74 | Functionally important biorxiv.org |

| D-Hpg7 | 53 | Functionally important biorxiv.org |

| D-Orn10 | 540 | Functionally important biorxiv.org |

| Orn4 | >100 (Kd increase) | Functionally important biorxiv.org |

| Other positions (3-12) | 1.3 to 540 | Varied importance biorxiv.org |

Specifically, D-Hpg3, D-Hpg7, and D-Orn10 were identified as functionally important, with D-Orn10 showing a remarkable 540-fold increase in MIC upon alanine substitution biorxiv.org. The two positively charged ornithine residues (Orn4 and Orn10) are believed to interact with anionic phospholipids (B1166683) prevalent in bacterial membranes nih.gov. Orn4 may also play a role in membrane association by interacting with membrane phosphates, thereby helping to deliver and anchor ramoplanin to the bacterial cell wall nih.gov. The cationic charge on these ornithines has been shown to be essential for activity nih.gov. Furthermore, the Hpg3-Orn10 sequence is crucial for maintaining the correct conformation of the peptidoglycan binding sequence nih.gov. Disrupting the Chp17-Asn2 lactone bond also negatively impacts antimicrobial activity nih.gov.

Correlation of Structural Modifications with Molecular Interactions

The structural modifications explored in SAR studies directly correlate with this compound's molecular interactions, particularly with its target, Lipid II, and the bacterial membrane.

Target Binding and Dimerization this compound exerts its antibacterial effect by sequestering Lipid II, an essential precursor for peptidoglycan biosynthesis, thereby inhibiting the transglycosylation step of bacterial cell wall assembly pnas.orgacs.orgfrontiersin.org. Kinetic experiments have shown that this compound binds to Lipid II with a stoichiometry of 2:1 (two ramoplanin molecules per Lipid II) nih.govresearchgate.net. This suggests a dimeric form of this compound is the active species. Indeed, this compound has been observed to exist as a mixture of monomer and dimer in methanol, and it dimerizes in more hydrophobic solvents, which mimic the dielectric environment of the bacterial membrane-water interface pnas.orgnih.gov. The C2 symmetry of the ramoplanin dimer suggests the possibility of two Lipid II binding sites per dimer pnas.org.

Lipid II Binding Interface Detailed studies have provided insights into the specific regions of this compound involved in Lipid II recognition and binding:

D-Orn10–Hpg13 Region: This segment has been proposed as the dimer interface, crucial for the formation of the active dimeric complex that binds Lipid II nih.gov.

Hpg-7 and Orn-4: Nuclear Overhauser Effect (NOE) measurements have indicated direct interactions between the Hpg-7 sidechain of this compound and the muramic acid moiety of Park's nucleotide (a peptidoglycan precursor) pnas.org. Additionally, the charged side chain of Orn-4 is believed to stabilize the antibiotic-ligand complex through interactions with the carboxylate groups on Lipid II pnas.org.

D-Hpg3–D-Orn10 Octapeptide: This highly conserved sequence within the ramoplanin family is considered the primary substrate recognition domain nih.gov.

Conformational Constraint: The rigid 49-atom macrocycle of this compound imparts a specific conformational constraint, which is critical for its ability to bind Lipid II effectively researchgate.net. The molecule adopts a characteristic "U-shaped" β-turn motif, which is maintained even in stable synthetic aglycone analogues rsc.org.

Membrane Association The N-terminal acyl chain plays a significant role in promoting the association of ramoplanin with the bacterial membrane researchgate.net. This membrane association is crucial for the compound's localization and for influencing its amphipathic C2 symmetrical dimeric conformation upon membrane binding researchgate.net. Research has demonstrated that ramoplanin preferentially binds to anionic ("bacterial") membranes over zwitterionic ("mammalian") ones, which contributes to its selective toxicity towards bacteria nih.gov. The lipid side chain is essential for anchoring ramoplanin to the bacterial cell membrane, facilitating its interaction with the membrane-bound Lipid II nih.gov.

Mechanisms of Bacterial Interaction and Resistance to Ramoplanin A2

Current Absence of Reported Resistance

A remarkable feature of Ramoplanin (B549286) A2 since its discovery has been the notable lack of clinically significant resistance observed over an extended period. fau.edunih.gov This section will explore the implications of its distinct mode of action on the development of resistance and provide a comparative analysis with other antibiotics that also target peptidoglycan synthesis.

Implications of Unique Mechanism of Action on Resistance Development

The primary reason for the low propensity of resistance development to Ramoplanin A2 lies in its novel mechanism of action. fau.edunih.gov Unlike many other antibiotics that target enzymatic processes, this compound functions by sequestering essential lipid intermediates involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. fau.edu Specifically, it binds to Lipid I and Lipid II, preventing their utilization by downstream enzymes, thereby halting the construction of the cell wall. fau.edu

This sequestration mechanism presents a significant challenge for bacteria to overcome through typical resistance strategies. Modification of the target enzyme, a common resistance mechanism for antibiotics like β-lactams, is ineffective as this compound does not directly bind to an enzyme. Altering the lipid intermediates themselves would likely compromise their essential function in cell wall synthesis, proving detrimental to the bacterium. This unique mode of action is a key factor in the sustained susceptibility of many bacterial species to this compound. fau.edunih.gov

Comparative Analysis with Resistance Mechanisms to Other Peptidoglycan-Targeting Agents

To appreciate the distinct nature of this compound's resistance profile, it is useful to compare it with other antibiotics that target peptidoglycan synthesis.

| Antibiotic Class | Primary Target | Common Resistance Mechanisms |

| β-Lactams (e.g., Penicillin) | Penicillin-Binding Proteins (PBPs) | 1. Production of β-lactamase enzymes that inactivate the antibiotic. 2. Alteration of PBPs to reduce binding affinity. 3. Reduced permeability of the outer membrane (in Gram-negative bacteria). |

| Glycopeptides (e.g., Vancomycin) | D-Ala-D-Ala terminus of peptidoglycan precursors | 1. Alteration of the target by replacing D-Ala-D-Ala with D-Ala-D-Lac or D-Ala-D-Ser, reducing binding affinity. 2. Thickening of the cell wall. |

| This compound | Lipid I and Lipid II intermediates | No widespread clinical resistance reported. Laboratory-generated resistance is associated with mutations in regulatory systems. |

This table provides a comparative overview of the resistance mechanisms to different classes of antibiotics that target peptidoglycan synthesis.

As illustrated in the table, resistance to β-lactams and glycopeptides often involves specific genetic mutations that lead to enzymatic inactivation of the drug or modification of the direct binding target. In contrast, the sequestration of a vital substrate by this compound makes the evolution of resistance a more complex and potentially fitness-costly process for the bacteria.

Investigating Potential Resistance Pathways in Model Organisms

Despite the low incidence of natural resistance, scientific investigations have explored the potential for bacteria to develop resistance to this compound under laboratory conditions. These studies provide valuable insights into the possible genetic and molecular adaptations that could lead to reduced susceptibility.

Genomic and Proteomic Analysis of Bacterial Responses

While comprehensive proteomic studies specifically detailing the bacterial response to this compound are not widely available in the public domain, genomic analyses of laboratory-generated resistant strains have begun to shed light on potential resistance pathways.

In a study where Staphylococcus aureus was subjected to serial passage with increasing concentrations of Ramoplanin, a resistant strain, designated RRSA16, was isolated. nih.govoup.com Genomic analysis of this strain revealed a point mutation in the graS gene. nih.gov The graS gene is part of the GraRS two-component regulatory system, which is known to be involved in sensing and responding to cell envelope stress. This finding suggests that alterations in regulatory networks that control cell envelope homeostasis may be a key mechanism for acquiring resistance to this compound. It is hypothesized that the mutation in graS leads to changes in the expression of genes that alter the cell envelope, thereby reducing the accessibility or binding of this compound to its lipid intermediates. Further detailed genomic and proteomic studies are warranted to fully elucidate the downstream effects of such mutations and to identify other potential resistance determinants.

In Vitro Selection for Resistance and Adaptations

The development of resistance to this compound has been successfully induced in the laboratory setting through in vitro selection experiments. nih.govoup.com A notable study involved the serial passage of Staphylococcus aureus NCTC 8325-4 in the presence of sub-inhibitory concentrations of the antibiotic. nih.govoup.com

This process led to the isolation of the RRSA16 strain, which exhibited a significant increase in the minimum inhibitory concentration (MIC) of this compound. The following table summarizes the progression of resistance development during the serial passage experiment.

| Passage Series | Highest Ramoplanin Concentration with Growth (µg/mL) |

| 1 | 0.1 |

| 2 | 0.2 |

| ... | ... |

| 16 | 5.0 |

This table illustrates the stepwise increase in the concentration of this compound that Staphylococcus aureus could tolerate during the in vitro selection process, culminating in the isolation of the resistant strain RRSA16 after 16 passages. nih.govoup.com

The resistant strain RRSA16 not only showed reduced susceptibility to this compound but also exhibited cross-resistance to other antibiotics that target Lipid II, namely vancomycin (B549263) and nisin. nih.govoup.com This observation further supports the hypothesis that the resistance mechanism involves an alteration of the cell envelope that affects the accessibility of Lipid II to these antibiotics. The MIC values for the parental and resistant strains are presented below.

| Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Nisin MIC (µg/mL) |

| NCTC 8325-4 (Parental) | 0.75 | 1.25 | 10 |

| RRSA16 (Resistant) | 8 | 9 | >32 |

This table details the minimum inhibitory concentrations (MICs) of this compound, Vancomycin, and Nisin for the parental S. aureus strain (NCTC 8325-4) and the in vitro-selected resistant strain (RRSA16), demonstrating a significant increase in resistance in the latter. nih.govoup.com

These in vitro studies are crucial for proactively understanding the potential mechanisms by which bacteria might evade the action of this compound, providing a foundation for the development of strategies to mitigate the emergence and spread of resistance.

Advanced Characterization and Analytical Methodologies for Ramoplanin A2 Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for isolating Ramoplanin (B549286) A2 from its fermentation broth, which typically contains a mixture of closely related ramoplanin factors (A1, A2, and A3) and other impurities. Ramoplanin A2 constitutes the most abundant component, usually ranging from 72% to 86% of the total ramoplanin complex frontiersin.orgnih.gov. These factors primarily differ in the length of their N-terminal acyl chain frontiersin.orgfau.edu.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone technique for purifying this compound to a high degree of homogeneity nih.govgoogle.com. This method is critical for separating this compound from its co-produced factors (A1 and A3) and other minor impurities present in research-grade preparations nih.govgoogle.com.

Various HPLC conditions have been reported for the purification and analysis of this compound and its derivatives. A common approach involves using a C18 reversed-phase column with a gradient elution system. For instance, this compound has been purified using a Jupiter 10 μm C18 column (300 Å, 250 × 21.2 mm; Phenomenex) with a gradient from water to 70% acetonitrile, both containing 0.1% trifluoroacetic acid nih.gov. Another method employs an Agilent ZORBAX Eclipse Plus C18 column (4.6×250mm, 5μm) with a mobile phase of 0.1% ammonium (B1175870) formate (B1220265)/acetonitrile (65:35 v/v) at a flow rate of 0.8 ml/min, with detection at 231 nm nih.gov. Early purification protocols also utilized a μ-Bondapack® C18 column (7.8 mm ID x 300 mm) with an ammonium formate/acetonitrile mixture (0.025 M : CH3CN 65:35 v/v) at 4 ml/min google.com.

HPLC is also vital for analyzing the purity of synthetic this compound analogues and for determining the diastereomeric excess in synthetic octapeptide fragments containing arylglycines rsc.orgrsc.org. The technique allows for the detection and quantification of this compound and its derivatives during various stages of purification and modification nih.govresearchgate.net.

Table 1: Representative HPLC Conditions for this compound Purification and Analysis

| Column Type/Dimensions | Mobile Phase | Flow Rate | Detection Wavelength | Application | Source |

| Jupiter 10 μm C18 (250 × 21.2 mm) | Water to 70% Acetonitrile (both 0.1% TFA) | Not specified | Not specified | Purification to homogeneity | nih.gov |

| Agilent ZORBAX Eclipse Plus C18 (4.6×250mm, 5μm) | 0.1% Ammonium formate/Acetonitrile (65:35 v/v) | 0.8 ml/min | 231 nm | Separation and purification of ramoplanin and derivatives | nih.gov |

| µ-Bondapack® C18 (7.8 mm ID x 300 mm) | Ammonium formate 0.025 M : CH3CN 65:35 (v/v) | 4 ml/min | Not specified | Separation of A1, A2, A3 factors | google.com |

| Phenomenex C18 (250 x 4.6 mm, 5 µm, 300 Å) | 0.1% TFA in H2O / 0.06% TFA in MeCN gradient | Not specified | Not specified | Analytical HPLC of ramoplanin congeners | biorxiv.org |

| Chiral RP-HPLC | Not specified | Not specified | Not specified | Determination of diastereomeric excess in synthetic analogues | rsc.orgrsc.org |

Mass Spectrometry (MS) for Structural Identification and Degradation Studies

Mass spectrometry plays a critical role in the initial structural elucidation, confirmation, and study of degradation pathways of this compound and its analogues.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are extensively used for the structural identification and detailed analysis of this compound and its derivatives nih.govbiorxiv.orgresearchgate.netnih.govfrontiersin.org. Early structural elucidation of the ramoplanin A1-A3 complex relied on a combination of chemical degradation, ¹H and ¹³C NMR, and mass spectrometry studies fau.edursc.org. MALDI-TOF mass spectrometry has also been used to confirm the expected composition of purified this compound nih.gov.

LC-MS/MS allows for precise identification and confirmation of the structure of purified products, including novel derivatives like deschlorothis compound aglycone nih.gov. This technique enables the analysis of fragment ions, providing insights into the molecular modifications. For instance, in an MS² analysis of deschlorothis compound aglycone, fragment ions for y7 and y3 peptides were observed to be 34 Da less than those in wild-type this compound aglycone, clearly indicating the absence of a chlorine atom at Hpg¹⁷ nih.gov.

LC-ESI-MS (Electrospray Ionization Mass Spectrometry) is specifically utilized for metabolite profiling, demonstrating the presence of doubly charged ions for wild-type this compound (m/z 1278), deschloro-ramoplanin A2 (m/z 1261), and monochloro-ramoplanin A2 (m/z 1278) researchgate.net. Furthermore, LC-MS analyses have been instrumental in screening microbial extracts for the presence of this compound or its analogues, aiding in the discovery of new congeners frontiersin.orgbiorxiv.org.

Table 2: Mass Spectrometry Data for this compound and Analogs

| Compound | Molecular Formula (approx.) | Doubly Charged Ion (m/z) | Key Fragmentation Insights | Source |

| This compound (wild-type) | C106H170ClN21O30 | 1278 | Confirmed expected composition (MALDI-TOF) | nih.govresearchgate.net |

| Deschlorothis compound | Not specified | 1261 | Y7 and Y3 fragments show 34 Da loss, indicating lack of Cl at Hpg¹⁷ | nih.govresearchgate.net |

| Monochloro-ramoplanin A2 | Not specified | 1278 | Specific fragment patterns for monochlorinated forms | researchgate.net |

| This compound Aglycone | Not specified | 1116 (parent ion for MS²) | Used in alanine (B10760859) scan studies | nih.govacs.org |

| Deschlorothis compound Aglycone | Not specified | 1099 (parent ion for MS²) | Confirmed structure by LC-MS/MS | nih.gov |

Spectroscopic Methods in Mechanistic Investigations

Spectroscopic techniques provide crucial insights into the three-dimensional structure of this compound in solution and its interactions with target molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), has been fundamental in elucidating the intricate three-dimensional solution structure of this compound fau.edursc.orgrsc.orgresearchgate.netresearchgate.netnih.govacs.org. The structure of this compound is characterized by a "U-shaped" β-turn motif and two antiparallel β-strands, which are stabilized by six to seven intramolecular hydrogen bonds rsc.orgresearchgate.netacs.org. These strands are formed by residues 2-7 and 10-14, with a reverse β-turn involving Thr⁸ and Phe⁹ acs.org.

NMR is also extensively employed to investigate the binding of this compound to its biological targets, particularly peptidoglycan (PG) intermediates like Park's nucleotide (UDP-N-acetylmuramoyl-pentapeptide) researchgate.netnih.gov. By analyzing chemical shifts of protons upon ligand binding, NMR experiments identify the specific binding interface on the antibiotic researchgate.netnih.gov. These studies have revealed that the minimum peptidoglycan structure recognized by this compound for high-affinity complexation and fibril formation is the MurNAc-Ala-γ-d-Glu pyrophosphate core researchgate.netnih.gov. Furthermore, NMR has shown that upon ligand association, this compound undergoes conformational changes, such as the flattening of its cup-shaped central two-stranded β-sheet researchgate.net. The technique has also been used to study the formation of this compound homodimers in specific solvents, such as deuterated methanol, at millimolar concentrations fau.edu.

While early structural reviews indicated the absence of an X-ray crystal structure for the ramoplanin family, a significant breakthrough occurred in 2009 with the report of the X-ray crystal structure of this compound at a resolution of 1.4 Å nih.govpnas.orgosti.gov. This structure was determined in an amphipathic environment, utilizing detergents as membrane mimetics, to provide a physiologically relevant structural context for understanding its mechanism of action nih.govpnas.org.

The X-ray crystal structure unequivocally revealed that this compound forms an intimate and highly amphipathic dimer nih.govpnas.orgosti.gov. This dimeric architecture is crucial for understanding how this compound interacts with bacterial target membranes and subsequently recognizes its Lipid II ligand nih.govpnas.org. The high-resolution view provided by X-ray crystallography offers insights into the potential mechanism by which this compound sequesters Lipid II, thereby inhibiting bacterial cell wall biosynthesis nih.govpnas.org.

Preclinical and Mechanistic Investigations in Biological Models

In Vitro Activity against Gram-Positive Pathogens

Ramoplanin (B549286) A2 demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by sequestering Lipid II, a crucial precursor in peptidoglycan formation. This distinct mechanism contributes to its efficacy against strains that have developed resistance to other classes of antibiotics.

A hallmark of Ramoplanin A2's preclinical profile is its consistent and potent activity against multi-drug resistant (MDR) Gram-positive bacteria. This includes strains that pose significant challenges in clinical settings, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridium difficile.

Studies have consistently shown that this compound maintains its activity against these resistant phenotypes. For instance, it has demonstrated efficacy against vancomycin-resistant Enterococcus sp. (VRE), MRSA, and vancomycin-intermediate resistant Clostridium difficile. frontiersin.orgnih.govoup.comnih.gov The potent activity of ramoplanin has been evaluated against 92 vancomycin-resistant gram-positive organisms, showing notable efficacy against enterococci with a Minimum Inhibitory Concentration (MIC) for 90% of strains (MIC90) of 0.5 micrograms/ml. nih.gov Furthermore, Lactobacillus spp., Leuconostoc spp., and Pediococcus spp. were all inhibited at concentrations of ≤ 0.25 micrograms/ml. nih.gov

In a comprehensive study of 105 clinical isolates of toxigenic C. difficile, ramoplanin was active against all strains, with MICs ranging from 0.03 to 0.5 μg/ml. nih.govnih.gov This included 8 isolates with intermediate susceptibility to vancomycin (B549263) and 6 isolates resistant to metronidazole, demonstrating a lack of cross-resistance with these standard therapies. nih.govnih.gov The MIC50 and MIC90 were both 0.25 μg/ml for the entire cohort. nih.govnih.gov

The activity of this compound extends to other significant pathogens. It has been shown to be effective against Staphylococcus epidermidis, streptococci, Bacillus spp., and Listeria monocytogenes. nih.gov The bactericidal nature of ramoplanin is a key characteristic, often exhibiting killing activity at concentrations close to its MIC. nih.govresearchgate.net

Table 1: In Vitro Activity of this compound Against Multi-Drug Resistant Strains

| Organism | Resistance Profile | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clostridium difficile | Vancomycin-Intermediate | 8 | 0.12 - 0.25 | 0.25 | 0.25 |

| Clostridium difficile | Metronidazole-Resistant | 6 | Not Specified | Not Specified | Not Specified |

| Clostridium difficile | General Clinical Isolates | 105 | 0.03 - 0.5 | 0.25 | 0.25 |

| Enterococcus spp. | Vancomycin-Resistant | Not Specified | Not Specified | Not Specified | 0.5 |

| Lactobacillus spp. | Not Specified | Not Specified | ≤ 0.25 | Not Specified | Not Specified |

| Leuconostoc spp. | Not Specified | Not Specified | ≤ 0.25 | Not Specified | Not Specified |

| Pediococcus spp. | Not Specified | Not Specified | ≤ 0.25 | Not Specified | Not Specified |

| Data compiled from multiple sources. nih.govnih.govnih.gov |

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. Preclinical studies have indicated that this compound has a notable impact on S. aureus biofilms. frontiersin.org It has been shown to exert a rapid bactericidal effect on these complex bacterial communities. frontiersin.org This activity is crucial as biofilms are often associated with chronic and recurrent infections.

In Vivo Studies in Animal Models of Infection

The promising in vitro activity of this compound has been further investigated in various animal models of infection to assess its efficacy in a more complex biological environment.

This compound has demonstrated excellent antimicrobial activity in systemic use in animal models of infection. frontiersin.org A significant area of investigation has been its efficacy in models of Clostridium difficile infection (CDI). In a hamster model of C. difficile colitis, ramoplanin has shown activity against C. difficile spores. frontiersin.org This is a particularly important finding, as the persistence of spores in the gut is a major factor in the recurrence of CDI. The ability to target both the vegetative cells and the spores of C. difficile suggests a potential advantage in the management of this infection.

In animal systems, this compound exhibits bactericidal activity at concentrations close to its MIC for most Gram-positive bacteria. researchgate.net Against VRE, bactericidal effects are observed at concentrations approximately two times the MIC. researchgate.net Pharmacodynamic studies in rats have provided insights into the compound's behavior in vivo. These studies help to correlate the concentrations achieved in the body with the antimicrobial effect observed, providing a basis for understanding its potential therapeutic window.

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation Analogues with Enhanced Molecular Properties

The inherent complexity of Ramoplanin (B549286) A2, a 49-membered macrocyclic depsipeptide with 17 amino acids, presents both challenges and opportunities for chemical modification. pnas.orgmdpi.commdpi.com Efforts are underway to develop next-generation analogues with improved characteristics, addressing limitations such as low local tolerability upon intravenous injection. frontiersin.org

Rational Design for Improved Target Specificity

Rational design strategies are being employed to fine-tune the interaction of Ramoplanin A2 analogues with their bacterial targets. Structure-activity relationship (SAR) studies have elucidated key structural features critical for Lipid II binding and antimicrobial activity. These include the conserved amino acid type and stereochemistry within the depsipeptide, the conformational constraint imparted by the macrocycle, and N-terminal acylation which promotes bacterial membrane association. researchgate.net For instance, alanine (B10760859) scanning of the this compound aglycon (the molecule without its sugar moieties) has identified specific residues (e.g., Orn-10, Hpg-3, Hpg-7, and Orn-4) that play critical roles in antimicrobial activity and substrate recognition. pnas.orgnih.govacs.org Modifications to the acyl chain have also shown significant contributions to antimicrobial activities, and genetic engineering approaches are being explored to produce analogues with longer alkyl chains. nih.gov The ability to synthesize ramoplanin and its analogues through total synthesis and solid-phase peptide synthesis (SPPS) facilitates the systematic exploration of structural modifications and their impact on activity. researchgate.netrsc.orgnih.gov

Exploration of Novel Delivery Systems for Research Applications

While clinical applications often involve oral administration for gastrointestinal infections due to poor systemic absorption, research applications may benefit from novel delivery systems. toku-e.commdpi.comwikipedia.org Although specific delivery systems for research applications were not detailed in the search results, the broader concept of enhancing in vivo serum half-life for therapeutic purposes, such as encapsulation or incorporation into liposomes, suggests potential avenues for research-focused delivery to specific bacterial environments or in vitro models. google.com Such systems could enable more precise control over concentration and exposure in complex biological systems, facilitating detailed mechanistic studies.

This compound as a Probe for Peptidoglycan Biosynthesis Studies

This compound's distinct mechanism of action, which involves sequestering Lipid II and thereby disrupting late-stage peptidoglycan biosynthesis, makes it an invaluable chemical probe for studying bacterial cell wall metabolism. frontiersin.orgpnas.orgresearchgate.netpnas.orgasm.org

Elucidating Undiscovered Aspects of Bacterial Cell Wall Metabolism

This compound indirectly inhibits transglycosylases, enzymes responsible for peptidoglycan polymerization, by binding to their Lipid II substrate. pnas.orgpnas.orgasm.org This sequestration prevents the formation of mature, cross-linked peptidoglycan, leading to a weakened cell wall and bacterial lysis. pnas.orgbiorxiv.org Unlike vancomycin (B549263), which targets the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound's binding epitope on Lipid II is largely non-overlapping, providing a complementary tool for cell wall research. pnas.orgnih.gov Studies using this compound have helped to clarify the precise steps of peptidoglycan biosynthesis it inhibits, including the transglycosylation step and potentially the MurG reaction, leading to a buildup of Lipid I. pnas.orgresearchgate.net Furthermore, its ability to induce membrane depolarization in Staphylococcus aureus at bactericidal concentrations suggests a complementary mode of action involving disruption of lipid membrane integrity, offering additional avenues for investigating bacterial physiology. mdpi.comresearchgate.netasm.orgbiorxiv.orgresearchgate.net

Insights into Antimicrobial Resistance Evolution

The sustained efficacy of this compound against vancomycin-resistant pathogens, with no reported clinical or laboratory-generated resistance for a significant period, makes it a valuable compound for studying resistance evolution. pnas.orgnih.govpnas.orgfau.edu

While resistance to many antibiotics has become widespread, the mechanism of action of this compound—sequestering Lipid II—makes it less prone to the development of high levels of resistance compared to some other classes of antibiotics. frontiersin.orgresearchgate.net However, proactive examination of resistance has involved generating Ramoplanin-resistant Staphylococcus aureus strains through serial passage experiments. oup.com These studies have shown that reduced susceptibility to Ramoplanin can also lead to reduced susceptibility to other Lipid II-binding antibiotics like vancomycin and nisin, providing insights into potential shared resistance mechanisms or compensatory changes in bacterial cell wall pathways. oup.com Investigating the genetic and physiological changes in such resistant strains can reveal novel resistance pathways and inform strategies to combat the broader issue of antimicrobial resistance. uu.nl

Q & A

Q. What is the molecular mechanism by which Ramoplanin A2 inhibits bacterial cell wall synthesis?

this compound targets Lipid II, a critical intermediate in peptidoglycan biosynthesis. It binds to the pyrophosphate-sugar moiety of Lipid II, preventing its incorporation into the cell wall. This interaction disrupts transglycosylation and transpeptidation, leading to cell lysis. Researchers can study this mechanism using X-ray crystallography (as demonstrated in detergent-based membrane mimic systems) or nuclear magnetic resonance (NMR) to observe structural interactions . Comparative studies with vancomycin highlight this compound's distinct binding site, which may explain reduced susceptibility to resistance mechanisms .

Q. How can researchers design experiments to assess this compound’s efficacy against Gram-positive pathogens?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays : Test against clinical isolates (e.g., Staphylococcus aureus, Enterococcus spp.).

- Time-kill kinetics : Monitor bactericidal activity over 24–48 hours.

- Synergy studies : Combine with β-lactams or other cell wall-targeting antibiotics to evaluate combinatorial effects.

Ensure use of appropriate controls (e.g., vancomycin) and standardized broth microdilution methods per CLSI guidelines. Data should include dose-response curves and statistical validation of replicates .

Q. What are the key structural features of this compound critical for its activity?

this compound’s macrocyclic depsipeptide backbone, D- and L-amino acid residues, and lipid tail are essential. The U-shaped conformation enables Lipid II binding, while the lactone moiety influences stability. Researchers can validate structure-activity relationships (SAR) via:

- Alanine scanning mutagenesis : Replace residues (e.g., Dap2) to identify functional hotspots .

- Synthetic analogs : Modify lipid tails or glycosylation patterns to test hydrolytic stability and potency .

Advanced Research Questions

Q. How can synthetic challenges in this compound production be addressed to enable analog development?

Key hurdles include epimerization risks during synthesis and macrocyclization inefficiency. Methodological solutions:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu strategies for sequential assembly of amino acids.

- Macrolactamization : Replace the labile lactone with a stable lactam (e.g., [L-Dap2]this compound aglycon) to improve hydrolytic stability without compromising activity .

- Fragment coupling : Divide the molecule into smaller segments (e.g., fragments 198–201 in Boger’s synthesis) to simplify purification .

Q. What experimental approaches are used to study this compound’s interaction with bacterial membranes?